N-(9H-Fluorene-2-sulfonyl)-L-isoleucine
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of sulfonyl chlorides and contains a fluorene core.
- The compound is used in various scientific applications due to its unique properties.
N-(9H-Fluorene-2-sulfonyl)-L-isoleucine: C13H9ClO2S
.Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of (CAS Number: 13354-17-1) with L-isoleucine. The sulfonyl chloride reacts with the amino group of L-isoleucine, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) as a catalyst.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in peptide synthesis and modification.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Studied for its role in enzyme inhibition and drug development.
Industry: Applied in the synthesis of bioactive compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes or receptors) due to its sulfonyl group.
- Further research is needed to elucidate the precise pathways and interactions.
Comparison with Similar Compounds
Similar Compounds: Other sulfonyl chlorides and sulfonamides.
Uniqueness: The fluorene core and the L-isoleucine moiety make it distinct from other compounds in this class.
Properties
CAS No. |
56211-82-6 |
---|---|
Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C19H21NO4S/c1-3-12(2)18(19(21)22)20-25(23,24)15-8-9-17-14(11-15)10-13-6-4-5-7-16(13)17/h4-9,11-12,18,20H,3,10H2,1-2H3,(H,21,22)/t12-,18-/m0/s1 |
InChI Key |
BVNTZHOBSBWYQK-SGTLLEGYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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